N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a bicyclic sulfone-containing compound characterized by a tetrahydrothieno[3,4-d][1,3]thiazol core fused with a 2-fluorophenyl substituent and a phenoxyacetamide side chain. The 2-fluorophenyl group may influence electronic properties and binding interactions in biological systems, though pharmacological data remain unspecified in the evidence .
Properties
Molecular Formula |
C19H17FN2O4S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H17FN2O4S2/c20-14-8-4-5-9-15(14)22-16-11-28(24,25)12-17(16)27-19(22)21-18(23)10-26-13-6-2-1-3-7-13/h1-9,16-17H,10-12H2 |
InChI Key |
LDLHRFMOSXOOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the reaction of 2-fluorophenylthiourea with phenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structural motifs invite comparisons with analogs in terms of synthesis, substituent effects, and physicochemical properties. Below is a detailed analysis:
Substituent and Core Structure Comparisons
A. 4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione ()
- Core Structure: Monocyclic 1,2,4-triazole-3-thione vs. bicyclic thieno-thiazol sulfone.
- Substituent : 3-Fluorophenyl vs. 2-fluorophenyl (positional isomerism).
- Synthesis: Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .
- Polarity : The sulfone group in the target compound increases hydrophilicity compared to the triazole-thione.
B. Thiazol-Containing Compounds ()
- Core Structure: Thiazol-5-ylmethyl vs. tetrahydrothieno-thiazol.
- Functional Groups: Hydroxy, ureido, and hydroperoxy groups in ’s compounds vs. sulfone and phenoxyacetamide in the target.
- Pharmacological Relevance : Thiazol derivatives are often explored for antimicrobial or antiviral activity, but the target compound’s sulfone may alter target specificity or pharmacokinetics .
Physicochemical and Electronic Properties
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound may induce steric hindrance or electronic effects distinct from the 3-fluorophenyl isomer in . This could impact binding to enzymes or receptors.
- Sulfone vs. Thione : The sulfone’s electron-withdrawing nature may reduce nucleophilic susceptibility compared to the thione group in triazole analogs, enhancing metabolic stability .
Research Implications and Gaps
- Structural Insights : SHELX-based crystallography () could elucidate the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
- Synthetic Optimization : Lessons from ’s high-yield protocol may inform improvements in the target compound’s synthesis.
- Pharmacological Data: The evidence lacks biological data for the target compound.
Biological Activity
N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the structure, synthesis, and biological effects of this compound based on available research findings.
Chemical Structure and Properties
The compound’s IUPAC name is This compound , with a molecular formula of and a molecular weight of 428.5 g/mol . The structure includes a thiazole ring and a phenoxyacetamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21FN2O5S2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include the formation of the thiazole ring and subsequent modifications to introduce the fluorophenyl and phenoxy groups. Reaction conditions such as temperature and solvent choice are critical to achieving high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that thiazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by modulating the expression of oncogenes and tumor suppressor genes.
Case Study:
In a study published in Cancer Research, a series of thiazole derivatives were evaluated for their cytotoxicity against breast cancer cells. The results indicated that certain analogs exhibited an IC50 value in the low micromolar range, suggesting potent activity against cancer cell lines .
The mechanism by which this compound exerts its effects is likely multifaceted. It may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: Interaction with cellular receptors could alter signaling cascades that regulate cell growth and apoptosis.
Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of thiazole derivatives:
- Antimicrobial Activity: A study demonstrated that thiazole compounds showed inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Potential: Research has indicated that certain thiazole derivatives can induce apoptosis in cancer cells through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
